molecular formula C12H16ClNO2S B2906910 4-chloro-N-cyclohexylbenzenesulfonamide CAS No. 7454-53-7

4-chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B2906910
CAS No.: 7454-53-7
M. Wt: 273.78
InChI Key: LXJLMDHHUXKUJA-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₆ClNO₂S and a molecular weight of 273.78 g/mol . It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the sulfonamide group. This compound is used primarily in research and industrial applications.

Preparation Methods

4-chloro-N-cyclohexylbenzenesulfonamide can be synthesized through various methods. One common synthetic route involves the Schotten-Baumann reaction, which is the condensation of an acid chloride with an amine in the presence of a base . In this case, 4-chlorobenzenesulfonyl chloride reacts with cyclohexylamine under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the base used is often sodium hydroxide or pyridine.

Chemical Reactions Analysis

4-chloro-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-cyclohexylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

4-chloro-N-cyclohexylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The presence of both the chlorine atom and the cyclohexyl group in this compound makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJLMDHHUXKUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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